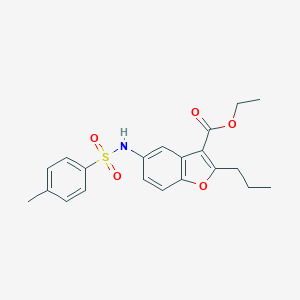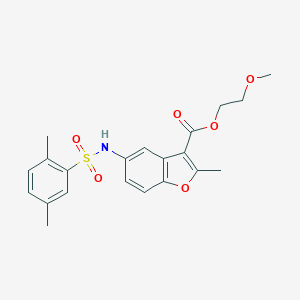
N-(4-butylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-butylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a sulfonamide group attached to an anthracene core, which is further substituted with a butylphenyl group. The presence of the anthracene moiety imparts significant photophysical properties, making it a candidate for research in materials science and organic electronics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-butylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide typically involves multi-step organic reactions. One common method starts with the preparation of 9,10-dioxo-9,10-dihydroanthracene-2-sulfonyl chloride, which is then reacted with 4-butylaniline under controlled conditions to yield the target compound. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and the process may require catalysts or reagents like triethylamine to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-butylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The anthracene core can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form hydroanthracene derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction could produce hydroanthracene compounds.
Aplicaciones Científicas De Investigación
N-(4-butylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells
Mecanismo De Acción
The mechanism of action of N-(4-butylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide involves its interaction with molecular targets through its sulfonamide group. This group can form hydrogen bonds with biological molecules, potentially inhibiting enzyme activity or altering protein function. The anthracene core can also participate in photophysical processes, making it useful in materials science applications .
Comparación Con Compuestos Similares
Similar Compounds
N-(4-butylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide: shares similarities with other anthracene derivatives and sulfonamide compounds.
Poly(N,N′-bis-4-butylphenyl-N,N′-bisphenyl)benzidine: Another compound with a butylphenyl group, used in organic electronics.
Uniqueness
The uniqueness of this compound lies in its combination of the anthracene core and sulfonamide group, which imparts both photophysical properties and potential biological activity. This dual functionality makes it a versatile compound for various research applications.
Propiedades
Fórmula molecular |
C24H21NO4S |
|---|---|
Peso molecular |
419.5 g/mol |
Nombre IUPAC |
N-(4-butylphenyl)-9,10-dioxoanthracene-2-sulfonamide |
InChI |
InChI=1S/C24H21NO4S/c1-2-3-6-16-9-11-17(12-10-16)25-30(28,29)18-13-14-21-22(15-18)24(27)20-8-5-4-7-19(20)23(21)26/h4-5,7-15,25H,2-3,6H2,1H3 |
Clave InChI |
OSLSAAFFYVREEX-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O |
SMILES canónico |
CCCCC1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-5-[(2-naphthylsulfonyl)amino]-1-benzofuran-3-carboxylic acid](/img/structure/B280951.png)
![4-methoxy-N-(9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B280953.png)
![METHYL 4-{[(4Z)-4-[(4-FLUOROBENZENESULFONYL)IMINO]-1-OXO-1,4-DIHYDRONAPHTHALEN-2-YL]AMINO}BENZOATE](/img/structure/B280954.png)
![16-acetyl-15-hydroxy-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12,14-octaen-8-one](/img/structure/B280963.png)


![Ethyl 5-{[(2,4-dimethylphenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B280973.png)
![Ethyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B280977.png)
![Isopropyl 2-methyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B280979.png)
![Isopropyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B280980.png)
![Isopropyl 5-{[(4-bromophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B280981.png)
![Isopropyl 5-[(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B280983.png)


